molecular formula C22H13BrF2N2O3 B2523903 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide CAS No. 888446-94-4

3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2523903
CAS No.: 888446-94-4
M. Wt: 471.258
InChI Key: KCSAOAROCABLLR-UHFFFAOYSA-N
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Description

3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the bromobenzamido and difluorophenyl groups through various coupling reactions. Common reagents used in these reactions include bromine, amines, and carboxylic acids, often under conditions such as reflux or the use of catalysts like palladium.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating their function. The molecular pathways involved could include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
  • 3-(2-bromobenzamido)-N-(3,4-dichlorophenyl)benzofuran-2-carboxamide

Uniqueness

The unique combination of bromobenzamido and difluorophenyl groups in 3-(2-bromobenzamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide may confer distinct biological activities or chemical properties compared to similar compounds

Properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrF2N2O3/c23-15-7-3-1-5-13(15)21(28)27-19-14-6-2-4-8-18(14)30-20(19)22(29)26-12-9-10-16(24)17(25)11-12/h1-11H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSAOAROCABLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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